4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Catalog No.
S2645801
CAS No.
1251697-23-0
M.F
C24H21N3O2S2
M. Wt
447.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(...

CAS Number

1251697-23-0

Product Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.57

InChI

InChI=1S/C24H21N3O2S2/c1-15-25-22(13-30-15)18-3-2-4-19(11-18)26-24(28)17-7-9-20(10-8-17)29-12-23-27-21(14-31-23)16-5-6-16/h2-4,7-11,13-14,16H,5-6,12H2,1H3,(H,26,28)

InChI Key

WHKAINIJPKTBSY-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5

solubility

not available

Potential Research Areas

Based on the presence of thiazole groups, the molecule may hold potential for research in various areas, including:

  • Antimicrobial activity: Thiazole derivatives have been explored for their potential antimicrobial properties.
  • Anticancer activity: Certain thiazole-containing compounds have exhibited promising anticancer activity in pre-clinical studies.
  • Other potential applications: The molecule's structure also suggests potential for further exploration in areas like anti-inflammatory or central nervous system research. However, further research is required to confirm these possibilities.

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple heterocyclic rings. It features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.

  • Oxidation: The thiazole ring may be oxidized using strong oxidizing agents such as potassium permanganate, which can modify its electronic properties.
  • Reduction: The oxadiazole component can be reduced under hydrogenation conditions, allowing for structural modifications that may enhance biological activity.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic benzamide moiety, facilitating the introduction of different functional groups that could alter the compound's activity profile.

The biological activity of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been explored in various studies. It exhibits promising antimicrobial and anticancer properties due to the inherent activities of the thiazole and oxadiazole rings. Research indicates that compounds with similar structures can inhibit enzymes and modulate receptor activities, suggesting that this compound may interact with biological targets to exert its effects .

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring: This is achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
  • Formation of the Oxadiazole Ring: Cyclization occurs between a hydrazide and a carboxylic acid derivative.
  • Coupling Reactions: The intermediates from steps one and two are coupled with a benzamide derivative to yield the final product. Optimization of these synthesis steps is crucial for maximizing yield and purity.

The potential applications of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide include:

  • Medicinal Chemistry: As a candidate for developing new antimicrobial and anticancer agents.
  • Biological Research: To study interactions with enzymes and receptors, aiding in the understanding of disease mechanisms.
  • Industrial

Interaction studies have shown that compounds containing thiazole and oxadiazole moieties can effectively bind to various biological targets. These interactions often involve enzyme inhibition or receptor modulation, which are critical for their pharmacological effects. Molecular docking studies have been employed to elucidate binding modes and affinities, providing insights into their mechanisms of action .

Several compounds share structural similarities with 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-bromophenyl)thiazol-2-amideContains a thiazole ringExhibits strong antimicrobial activity
2-methylthiazole derivativesSimple thiazole structureKnown for antifungal properties
Benzothiazole derivativesBenzene fused with thiazoleOften used in dye synthesis and pharmaceuticals

These compounds highlight the versatility and potential applications of thiazole-based structures in medicinal chemistry. The unique combination of cyclopropyl and multiple thiazole functionalities in the target compound distinguishes it from others by potentially enhancing its biological efficacy

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Dates

Last modified: 08-16-2023

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